molecular formula C14H9BrF3N3 B11614791 3-(3-Bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(3-Bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11614791
M. Wt: 356.14 g/mol
InChI Key: LRYSCBANZWYFMN-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the use of a Suzuki–Miyaura cross-coupling reaction. The reaction conditions often involve the use of palladium catalysts and boronic acids as reagents . Microwave-assisted synthesis has also been reported to enhance the efficiency of this reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura cross-coupling reaction. The use of continuous flow reactors and optimization of reaction conditions can help achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can have different biological and chemical properties depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for specific applications .

Properties

Molecular Formula

C14H9BrF3N3

Molecular Weight

356.14 g/mol

IUPAC Name

3-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H9BrF3N3/c1-8-5-12(14(16,17)18)21-13(20-8)11(7-19-21)9-3-2-4-10(15)6-9/h2-7H,1H3

InChI Key

LRYSCBANZWYFMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C3=CC(=CC=C3)Br

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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